molecular formula C12H10N2O3 B8726245 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid CAS No. 860013-31-6

4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid

Cat. No. B8726245
CAS RN: 860013-31-6
M. Wt: 230.22 g/mol
InChI Key: DQYJUVSSLABJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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properties

CAS RN

860013-31-6

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(1-methyl-6-oxopyridazin-3-yl)benzoic acid

InChI

InChI=1S/C12H10N2O3/c1-14-11(15)7-6-10(13-14)8-2-4-9(5-3-8)12(16)17/h2-7H,1H3,(H,16,17)

InChI Key

DQYJUVSSLABJJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Acetylbenzoic acid (5.00 gram, 30.5 mmol) and 3.19 gram of glyoxalic acid monohydrate (34.7 mmol, 1.14 eq.) were stirred in 50 mL of acetic acid at 110° C. for 20 hours, and then cooled to 40° C. Solvent was removed with evaporator in vacuo. To the residue was added water (15 mL), and the mixture cooled with an ice bath. The resulting solution was titrated with ammonia solution until pH 9. Methyl hydrazine (3.00 mL 57.3 mmol, 1.88 eq.) was added, and the mixture was heated to reflux for 5 hours. The solution was concentrated in vacuo. To the solid residue was added 1 M cold aqueous hydrochloric acid until the solution had a pH 1˜2. The solid was filtrated and dried in vacuo over night. The solids were treated with diethyl ether (200 mL) and the mixture was ultrasonicated at room temperature for 3 hours and filtered. The solids were treated with 200 mL of diethyl ether and stirred for 2 hours before filtration, which after drying gave 4-(1-methyl-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzoic acid in 33% isolated yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Methyl hydrazine
Quantity
3 mL
Type
reactant
Reaction Step Two

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